alpha-Santalene
Overview
Description
Alpha-Santalene is a sesquiterpene with the molecular formula C15H24 . It is a key component of sandalwood oil and contributes to its distinctive woody aroma . The enzyme alpha-Santalene synthase (EC 4.2.3.82) is responsible for its synthesis .
Synthesis Analysis
Alpha-Santalene is synthesized by the enzyme alpha-Santalene synthase, which catalyzes the conversion of (2E,6E)-farnesyl diphosphate into alpha-Santalene . Recent studies have shown that the residue F441 of the enzyme SanSyn plays a crucial role in this process . Mutagenesis of this residue leads to the generation of a mutant enzyme SanSynF441V, which can produce both alpha and beta-Santalenes .
Molecular Structure Analysis
The molecular structure of alpha-Santalene is characterized by a tricyclic framework with five defined stereocenters . Its average mass is 204.351 Da and its monoisotopic mass is 204.187805 Da .
Chemical Reactions Analysis
The chemical reaction catalyzed by alpha-Santalene synthase involves the cyclization of (2E,6E)-farnesyl diphosphate, resulting in the formation of alpha-Santalene and diphosphate . This reaction is part of the larger biosynthetic pathway of sesquiterpenes in sandalwood oil .
Physical And Chemical Properties Analysis
Alpha-Santalene is a colorless to pale yellow clear liquid . It has a specific gravity of 0.89500 to 0.90100 at 25.00 °C, a boiling point of 247.00 to 248.00 °C at 760.00 mm Hg, and a flash point of 164.00 °F (73.33 °C) . It is soluble in alcohol but insoluble in water .
Safety And Hazards
Future Directions
Future research on alpha-Santalene is likely to focus on optimizing its biosynthesis for commercial applications. For instance, metabolic engineering efforts have led to the construction of microbial platforms capable of producing alpha-Santalene . These platforms could potentially be used to produce sandalwood oil with a desirable component ratio, matching the ISO 3518:2002 standard .
properties
IUPAC Name |
1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFJIXPIFLVMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C2CC3C1(C3C2)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862085 | |
Record name | Santalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Santalene | |
CAS RN |
512-61-8 | |
Record name | Santalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Santalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-Santalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034939 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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